molecular formula C8H10N2 B589381 [Allyl(2-propyn-1-yl)amino]acetonitrile CAS No. 155593-53-6

[Allyl(2-propyn-1-yl)amino]acetonitrile

Cat. No.: B589381
CAS No.: 155593-53-6
M. Wt: 134.182
InChI Key: CEONFGKARGVPTE-UHFFFAOYSA-N
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Description

[Allyl(2-propyn-1-yl)amino]acetonitrile is a nitrile-containing compound featuring both allyl (C₃H₅) and propargyl (HC≡C-CH₂) substituents on its amino group. This structure confers unique reactivity due to the electron-withdrawing nature of the nitrile group and the unsaturated hydrocarbon chains, making it a versatile intermediate in organic synthesis and pharmaceutical development .

Properties

CAS No.

155593-53-6

Molecular Formula

C8H10N2

Molecular Weight

134.182

IUPAC Name

2-[prop-2-enyl(prop-2-ynyl)amino]acetonitrile

InChI

InChI=1S/C8H10N2/c1-3-6-10(7-4-2)8-5-9/h1,4H,2,6-8H2

InChI Key

CEONFGKARGVPTE-UHFFFAOYSA-N

SMILES

C=CCN(CC#C)CC#N

Synonyms

Acetonitrile, (2-propenyl-2-propynylamino)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

2-[(Prop-2-yn-1-yl)amino]acetonitrile
  • Structure : C₅H₆N₂ (Molecular Weight: 94.12 g/mol).
  • Key Features: Simplest analog lacking the allyl group but retaining the propargylamino-acetonitrile backbone.
  • Applications : Used as a building block in click chemistry and pharmaceutical intermediates. Its liquid state and storage at -10°C suggest higher volatility compared to bulkier derivatives .
2-(Allyl((1R,2R)-1-(4-bromophenyl)-1,3-dihydroxypropan-2-yl)amino)acetonitrile
  • Structure : Incorporates a bromophenyl and dihydroxypropyl moiety.
  • Key Features : Enhanced steric hindrance and polarity due to aromatic and hydroxyl groups, impacting solubility and reactivity. Synthesized via alkylation in acetonitrile at 85°C .
BGC 945 (ONX 0801)
  • Structure: A thienopyrimidine-based TS inhibitor with a propargylamino-acetonitrile subunit.
  • Key Features : Demonstrates α-folate receptor (α-FR)-mediated tumor targeting, leveraging the nitrile group for enzyme inhibition. Highlights the pharmacological relevance of nitrile-containing analogs .

Functional Comparison

Reactivity in Solvents
  • Acetonitrile as Solvent : Widely used in epoxidation (e.g., allyl alcohol derivatives) and alkylation reactions due to its polar aprotic nature. shows Ti-SBA-15 catalyzed epoxidation in acetonitrile achieves high yields (80–95%) but faces competition from epoxy ring hydration in aqueous media .
  • Water as Alternative : Emerging as a green solvent for allylic alcohol epoxidation, though requiring precise control of H₂O₂ concentration to suppress side reactions .
Stability and Handling
  • Toxicity : Allyl derivatives (e.g., allyl chloride, allyl alcohol) and acetonitrile are classified as hazardous, with minimum emission rates of 25.0–5,000.0 lbs/year .
  • Storage: Liquid analogs like 2-[(prop-2-yn-1-yl)amino]acetonitrile require low-temperature storage (-10°C) to mitigate degradation .

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
[Allyl(2-propyn-1-yl)amino]acetonitrile C₆H₇N₃ 121.14 Not Provided Pharmaceutical intermediates
2-[(Prop-2-yn-1-yl)amino]acetonitrile C₅H₆N₂ 94.12 56096-28-7 Click chemistry, drug synthesis
BGC 945 (ONX 0801) C₂₄H₂₃N₇O₅ 489.49 Not Provided Thymidylate synthase inhibition

Research Findings and Implications

  • Pharmacological Potential: Propargylamino-acetonitrile derivatives like BGC 945 demonstrate targeted cytotoxicity in α-FR-overexpressing cancers, suggesting similar mechanisms for this compound .
  • Synthetic Efficiency : Acetonitrile remains a preferred solvent for high-yield alkylation, though water-based systems show promise for sustainable chemistry .
  • Safety Considerations : Strict handling protocols are advised due to the toxicity profile of allyl and nitrile groups .

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